molecular formula C22H28N4O2 B2596464 1-(3,4-dimethylphenyl)-4-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyrrolidin-2-one CAS No. 2034556-51-7

1-(3,4-dimethylphenyl)-4-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyrrolidin-2-one

Cat. No.: B2596464
CAS No.: 2034556-51-7
M. Wt: 380.492
InChI Key: CEBNYFMIPIOGQP-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-4-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyrrolidin-2-one is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-4-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyrrolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolidin-2-one structure, followed by the introduction of the piperidine and pyrazole moieties. Key steps may include:

    Formation of the pyrrolidin-2-one core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the piperidine ring: This step often involves nucleophilic substitution reactions.

    Introduction of the pyrazole group: This can be done through condensation reactions with suitable pyrazole derivatives.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-4-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

1-(3,4-dimethylphenyl)-4-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-4-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.

    Pathways: The compound can influence signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dimethylphenyl)-4-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyrrolidin-2-one: shares structural similarities with other compounds containing pyrrolidin-2-one, piperidine, and pyrazole moieties.

    Analogous compounds: Include those with variations in the substituents on the phenyl, piperidine, or pyrazole rings.

Uniqueness

    Structural uniqueness: The specific arrangement of functional groups in this compound confers unique chemical and biological properties.

    Biological activity: Its unique structure may result in distinct interactions with biological targets, leading to specific therapeutic effects.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-[3-(1-methylpyrazol-3-yl)piperidine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-15-6-7-19(11-16(15)2)26-14-18(12-21(26)27)22(28)25-9-4-5-17(13-25)20-8-10-24(3)23-20/h6-8,10-11,17-18H,4-5,9,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBNYFMIPIOGQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCCC(C3)C4=NN(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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